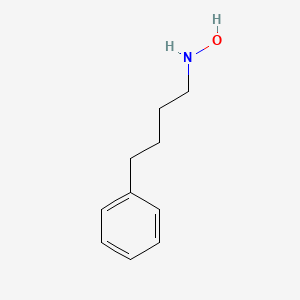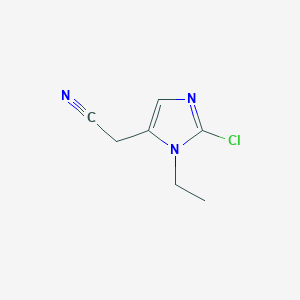
4-Amino-6-(1-methyl-1H-pyrazol-3-yl)-2,5-dihydro-1,3,5-triazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-(1-methyl-1H-pyrazol-3-yl)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that features a triazine ring fused with a pyrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(1-methyl-1H-pyrazol-3-yl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with guanidine derivatives under acidic or basic conditions to form the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-6-(1-methyl-1H-pyrazol-3-yl)-2,5-dihydro-1,3,5-triazin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, dihydro derivatives, and various substituted triazine compounds.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-(1-methyl-1H-pyrazol-3-yl)-2,5-dihydro-1,3,5-triazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Amino-6-(1-methyl-1H-pyrazol-3-yl)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-6-(1H-pyrazol-3-yl)-2,5-dihydro-1,3,5-triazin-2-one: Lacks the methyl group on the pyrazole ring.
4-Amino-6-(1-methyl-1H-pyrazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one: Methyl group is positioned differently on the pyrazole ring.
4-Amino-6-(1-methyl-1H-pyrazol-3-yl)-1,3,5-triazin-2,5-dione: Contains an additional carbonyl group on the triazine ring.
Uniqueness
4-Amino-6-(1-methyl-1H-pyrazol-3-yl)-2,5-dihydro-1,3,5-triazin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the pyrazole ring can affect its binding affinity to molecular targets and its overall stability.
Eigenschaften
Molekularformel |
C7H8N6O |
|---|---|
Molekulargewicht |
192.18 g/mol |
IUPAC-Name |
4-amino-6-(1-methylpyrazol-3-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C7H8N6O/c1-13-3-2-4(12-13)5-9-6(8)11-7(14)10-5/h2-3H,1H3,(H3,8,9,10,11,14) |
InChI-Schlüssel |
MWWLFRZTKOLFIV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=N1)C2=NC(=NC(=O)N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B13185359.png)



![Benzyl 3-(aminomethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13185369.png)



![2-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B13185398.png)

